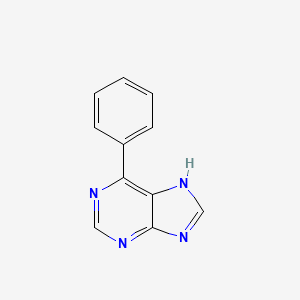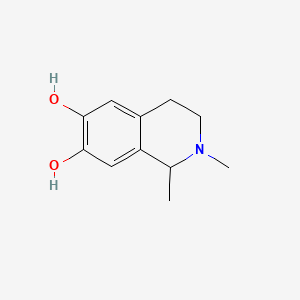![molecular formula C14H15N B11901250 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photocyclization–elimination process provides a convenient route for the synthesis of substituted 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives from readily accessible precursors .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline, particularly its derivatives, involves inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help in alleviating symptoms of neurodegenerative diseases . Molecular modeling studies have shown that these compounds interact with both the catalytic and peripheral sites of acetylcholinesterase .
Comparison with Similar Compounds
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 3-[1-Thiophen-2-yl-meth-(E)-ylidene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Comparison: Compared to its analogs, 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C14H15N/c1-2-10-11-6-3-4-8-13(11)15-14-9-5-7-12(10)14/h3-4,6,8H,2,5,7,9H2,1H3 |
InChI Key |
FCFVFGOKPVUDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


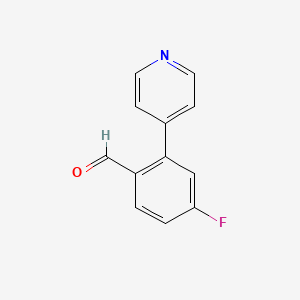
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)
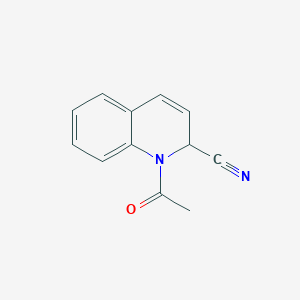



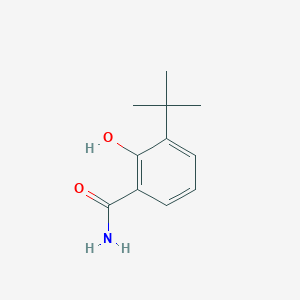
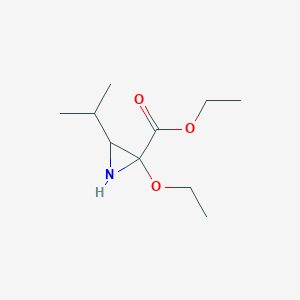
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

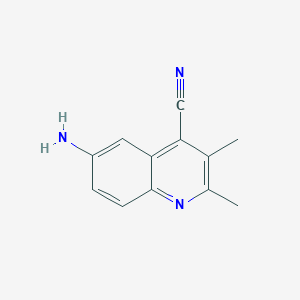
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
